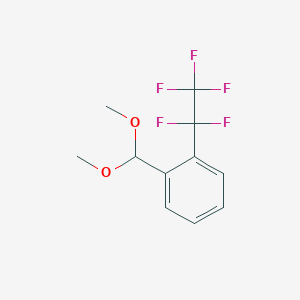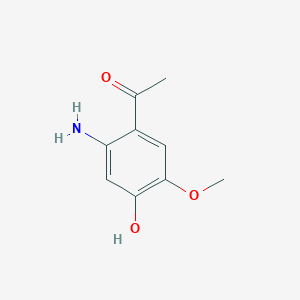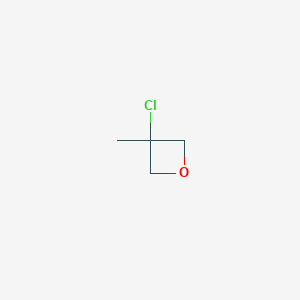
3-Chloro-3-methyl-oxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-3-methyl-oxetane: is an organic compound characterized by a four-membered oxetane ring with a chlorine atom and a methyl group attached to the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Chloro-3-methyl-oxetane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chloro-2-methylpropene with a suitable base, such as sodium hydride, in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction proceeds through an intramolecular nucleophilic substitution, forming the oxetane ring.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
3-Chloro-3-methyl-oxetane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 3-methyl-3-hydroxy-oxetane.
Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Ring-Opening Reactions: Under acidic or basic conditions, the oxetane ring can be opened to yield linear or branched products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Ring-Opening: Hydrochloric acid (HCl) or sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Substitution: 3-Methyl-3-hydroxy-oxetane.
Oxidation: Various oxetane derivatives depending on the oxidizing agent used.
Ring-Opening: Linear or branched alcohols or ethers.
Applications De Recherche Scientifique
Chemistry:
In synthetic chemistry, 3-Chloro-3-methyl-oxetane is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine:
Research into the biological activity of oxetane derivatives has shown potential in drug development. Compounds containing the oxetane ring have been investigated for their antimicrobial and anticancer properties.
Industry:
In the materials science industry, this compound is used in the synthesis of polymers and resins. Its incorporation into polymer backbones can enhance the mechanical properties and stability of the resulting materials.
Mécanisme D'action
The mechanism by which 3-Chloro-3-methyl-oxetane exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atom is typically displaced by a nucleophile through an S_N2 mechanism. In biological systems, the oxetane ring can interact with enzymes or receptors, potentially inhibiting their function or altering their activity.
Comparaison Avec Des Composés Similaires
3-Methyl-3-hydroxy-oxetane: Similar structure but with a hydroxyl group instead of a chlorine atom.
3,3-Dimethyl-oxetane: Contains two methyl groups instead of one chlorine and one methyl group.
3-Chloro-2-methyl-oxetane: Chlorine and methyl groups are on different carbon atoms.
Uniqueness:
3-Chloro-3-methyl-oxetane is unique due to the presence of both a chlorine atom and a methyl group on the same carbon atom within the oxetane ring. This specific substitution pattern influences its reactivity and the types of reactions it can undergo, making it distinct from other oxetane derivatives.
Propriétés
Formule moléculaire |
C4H7ClO |
|---|---|
Poids moléculaire |
106.55 g/mol |
Nom IUPAC |
3-chloro-3-methyloxetane |
InChI |
InChI=1S/C4H7ClO/c1-4(5)2-6-3-4/h2-3H2,1H3 |
Clé InChI |
FICDXBDKHJNWNS-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-2'-[Dis(3,5-dimethylphenyl)phosphino]-[1,1'-binaphthalen]-2-ol](/img/structure/B12861311.png)
![2-Methyl-7-nitrobenzo[d]oxazole](/img/structure/B12861313.png)
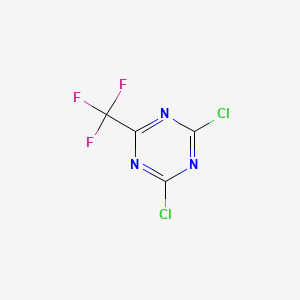
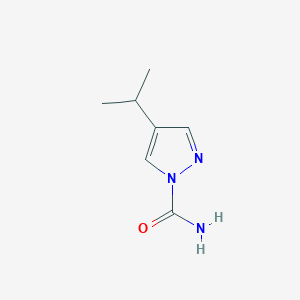
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide](/img/structure/B12861327.png)
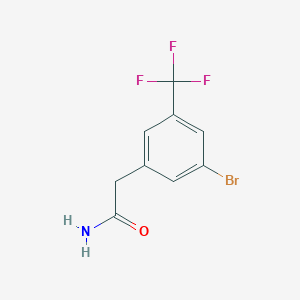
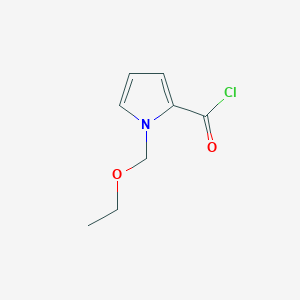

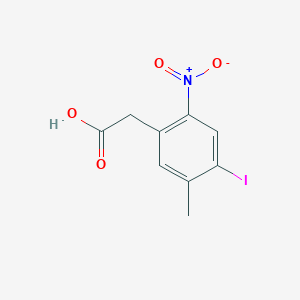

![Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)-](/img/structure/B12861360.png)

